molecular formula C10H18N2O2 B2954735 1-Methyl-3-(((tetrahydrofuran-2-yl)methyl)amino)pyrrolidin-2-one CAS No. 1338942-66-7

1-Methyl-3-(((tetrahydrofuran-2-yl)methyl)amino)pyrrolidin-2-one

Cat. No. B2954735
CAS RN: 1338942-66-7
M. Wt: 198.266
InChI Key: RLHSGEFOPQKPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-Methyl-3-(((tetrahydrofuran-2-yl)methyl)amino)pyrrolidin-2-one” often involves the use of pyrrolidine, a five-membered ring with nitrogen as one of the atoms . The synthesis can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-Methyl-3-(((tetrahydrofuran-2-yl)methyl)amino)pyrrolidin-2-one” likely includes a pyrrolidine ring, which is a five-membered ring with nitrogen . The structure also includes a tetrahydrofuran-2-yl group and a methylamino group.

Scientific Research Applications

Synthesis and Intermediate Applications

1-Methyl-3-(((tetrahydrofuran-2-yl)methyl)amino)pyrrolidin-2-one serves as a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. For instance, it is involved in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a crucial intermediate for premafloxacin, an antibiotic targeting veterinary pathogens. This process highlights a practical, efficient, and stereoselective approach, utilizing asymmetric Michael addition and stereoselective alkylation as key steps (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Heterocycle Formation

The compound is instrumental in the formation of tetrahydrofurans and pyrrolidines, two significant heterocycles in bioactive molecules. A palladium-catalyzed oxy- and aminoalkynylation using aliphatic bromoalkynes has been developed to proceed with high diastereoselectivity and functional group tolerance. This method offers a one-pot strategy to access alkyl-substituted tetrahydrofurans and pyrrolidines, providing insights into the reaction mechanism and expanding the toolkit for synthesizing complex organic structures (Nicolai, Sedigh-Zadeh, & Waser, 2013).

Catalytic Hydrogenation and Mechanistic Insights

The compound also plays a role in the catalytic hydrogenation of dihydro-oxazines, leading to the production of tetrahydro-2-furanamines. This reaction offers a dynamic mix of products that can be transformed into 1,4-amino alcohols or dihydrofurans under varying conditions. The detailed mechanistic scheme proposed for the hydrogenation reaction sheds light on the complex interactions and transformations occurring within this chemical process, contributing to the broader understanding of catalytic hydrogenation in organic chemistry (Sukhorukov, Lesiv, Eliseev, Khomutova, Ioffe, & Borissova, 2008).

properties

IUPAC Name

1-methyl-3-(oxolan-2-ylmethylamino)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-12-5-4-9(10(12)13)11-7-8-3-2-6-14-8/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHSGEFOPQKPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(((tetrahydrofuran-2-yl)methyl)amino)pyrrolidin-2-one

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